molecular formula C12H22O3 B117408 (-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate CAS No. 95500-39-3

(-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate

Cat. No. B117408
CAS RN: 95500-39-3
M. Wt: 214.3 g/mol
InChI Key: QBVDXURIWZBADP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate, also known as ECBC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ECBC is a chiral molecule, meaning it has a non-superimposable mirror image, and its stereochemistry plays a crucial role in its biological activity. In

Scientific Research Applications

1. Kinetic Resolution and Enzyme Catalysis

  • (-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate is used in kinetic resolution processes, particularly involving the enzyme lipase from Pseudomonas cepacia. The process is carried out in a diafiltration reactor with a ceramic ultrafiltration membrane, which retains both the organic phase and the solubilized lipase, allowing for efficient resolution limited by product inhibition (Liese et al., 2002).

2. Enantioselective Synthesis

  • The compound is synthesized enantioselectively using various methods, one of which involves a process starting from acetophenone and diethyl oxalate. The key steps include chemo- and enantioselective hydrogenation and crystallization (Herold et al., 2000).

3. Microbial Reduction for ACE Inhibitors Production

  • It serves as a key intermediate in the production of angiotensin-converting enzyme (ACE) inhibitors. Microbial reduction methods, such as using Candida krusei SW2026, have been developed to produce this compound with high enantiomeric excess and yield (Zhang et al., 2009).

4. Microfluidic Chip Reactor in Stereoselective Synthesis

  • The use of a microfluidic chip reactor for the stereoselective synthesis of optical isomers of this compound demonstrates an alternative approach in fine chemistry, specifically for pharmacologically valuable products (Kluson et al., 2019).

5. Biocatalysis and Enzymatic Studies

  • Biocatalysis studies focus on the enantioselective reduction of similar esters for preparing this compound. The use of different microorganisms, like Pichia angusta, has shown promising results in the (R)-enantiomer production (Lacerda et al., 2006).

6. Purification and Characterization of Enzymes

  • Research includes the purification and characterization of specific enzymes like carbonyl reductase from Candida krusei SW 2026, which is responsible for the reduction of ethyl 2-oxo-4-phenylbutyrate to produce this compound (Li et al., 2010).

properties

IUPAC Name

ethyl (2R)-4-cyclohexyl-2-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h10-11,13H,2-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBVDXURIWZBADP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476722
Record name (-)-ETHYL-(R)-2-HYDROXY-4-CYCLOHEXYLBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate

CAS RN

95500-39-3
Record name (-)-ETHYL-(R)-2-HYDROXY-4-CYCLOHEXYLBUTYRATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.